2-Ethoxy-3-methylbutanenitrile
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Overview
Description
2-Ethoxy-3-methylbutanenitrile is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain with ethoxy and methyl substituents. This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methylbutanenitrile typically involves the reaction of 2-ethoxy-3-methylbutanol with a suitable nitrile-forming reagent. One common method is the dehydration of the corresponding amide or oxime using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile synthesis techniques, such as the ammoxidation of 2-ethoxy-3-methylbutane. This process involves the catalytic oxidation of the corresponding alkane in the presence of ammonia and a suitable catalyst, such as vanadium oxide (V2O5) or molybdenum oxide (MoO3) .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methylbutanenitrile can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethoxy-3-methylbutanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic pathways . The ethoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
2-Ethoxy-3-methylbutanenitrile can be compared with other nitrile derivatives, such as:
2-Ethoxybutanenitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylbutanenitrile: Lacks the ethoxy group, which may influence its solubility and chemical properties.
2-Methoxy-3-methylbutanenitrile: Contains a methoxy group instead of an ethoxy group, which may alter its chemical reactivity and interactions with other molecules.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZONKAWGDQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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